3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo-
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Overview
Description
3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a quinoline core, a difluoromethyl piperazine moiety, and a fluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- involves multiple steps, typically starting with the preparation of the quinoline coreFor instance, the use of fac-Ir(ppy)3 as a photocatalyst and NaHCO3 as a base in DMSO under blue LED light has been reported to yield high efficiency .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the quinoline core and piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline core or piperazine moiety.
Scientific Research Applications
3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, the difluoromethyl piperazine moiety may interact with protein targets, while the quinoline core can intercalate with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-
- 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-
Uniqueness
The uniqueness of 3-Quinolinecarboxylic acid, 7-(3-(difluoromethyl)-1-piperazinyl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo- lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethyl piperazine and fluorocyclopropyl groups distinguishes it from other quinoline derivatives, enhancing its potential as a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
354812-24-1 |
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Molecular Formula |
C19H19F4N3O4 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
7-[3-(difluoromethyl)piperazin-1-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H19F4N3O4/c1-30-17-14-8(16(27)9(19(28)29)6-26(14)13-5-10(13)20)4-11(21)15(17)25-3-2-24-12(7-25)18(22)23/h4,6,10,12-13,18,24H,2-3,5,7H2,1H3,(H,28,29)/t10-,12?,13+/m0/s1 |
InChI Key |
JXZNZMZMRGFJQF-RDWQBYKPSA-N |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3CCNC(C3)C(F)F)F)C(=O)C(=CN2[C@@H]4C[C@@H]4F)C(=O)O |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CCNC(C3)C(F)F)F)C(=O)C(=CN2C4CC4F)C(=O)O |
Origin of Product |
United States |
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